N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-12-26-20-10-9-18(22-23-20)19-6-3-13-27-19/h3,6-10,13-14,21H,1-2,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJISCNVMGVUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its antimicrobial properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 920362-76-1 |
The structure features a naphthalene sulfonamide core linked to a pyridazine and thiophene moiety, which contributes to its biological activity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit notable antibacterial activity . Specifically, these compounds have demonstrated effectiveness against various Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
The proposed mechanism of action involves the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development .
Anticancer Activity
The naphthalene moiety is recognized for its potential in anticancer applications. Compounds derived from naphthalene structures have shown activity against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Case Studies and Research Findings
-
Antibacterial Activity Study :
- A study evaluated the antibacterial efficacy of related sulfonamide derivatives against clinical isolates of Staphylococcus aureus.
- Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for certain derivatives, suggesting strong antibacterial potential.
-
Anticancer Evaluation :
- Research involving cell line assays demonstrated that derivatives containing the tetrahydronaphthalene structure exhibited IC50 values in the low micromolar range against breast cancer cells.
- The study highlighted the importance of structural modifications in enhancing biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound's sulfonamide group is known to interfere with folate synthesis in bacteria.
- Enzyme Inhibition : The naphthalene structure may inhibit enzymes critical for cancer cell metabolism and proliferation.
Preparation Methods
Tetrahydronaphthalene Ring Formation
The bicyclic system is constructed via Robinson annulation followed by hydrogenation:
Step 1: Aldol Condensation
2,5-Dimethoxybenzaldehyde (1.0 eq) reacts with methyl acetoacetate (1.1 eq) in toluene using piperidine (0.1 eq) and glacial acetic acid (0.2 eq) at 50-60°C for 24 hours. Yield: 50%.
Step 2: Cyclization
The aldol adduct undergoes acid-catalyzed cyclization (H2SO4/EtOH, 80°C, 6h) to form 5,8-dimethoxy-1-tetralone.
Step 3: Catalytic Hydrogenation
Pd/C (5% wt) mediated hydrogenation (50 psi H2, EtOH, 25°C, 12h) saturates the aromatic ring, yielding 5,8-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol.
Sulfonamide Functionalization
Step 4: Sulfonation
Chlorosulfonic acid (3.0 eq) in dichloromethane (0°C, 2h) introduces the sulfonyl chloride group at position 2.
Step 5: Amination
Reaction with ethylenediamine (2.5 eq) in THF/H2O (4:1) at 0-5°C for 4 hours provides the primary sulfonamide intermediate.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C10H13NO3S |
| 1H NMR (400MHz, DMSO-d6) | δ 7.85 (s, 1H, SO2NH), 6.72 (d, J=8.4Hz, 1H), 3.82 (s, 3H, OCH3), 2.91-2.84 (m, 2H), 2.68-2.61 (m, 2H), 1.75-1.68 (m, 4H) |
| HRMS (ESI+) | m/z 252.0893 [M+H]+ (calc. 252.0891) |
Preparation of 6-(Thiophen-2-yl)Pyridazin-3-ol
Pyridazine Ring Construction
Step 1: Cyclocondensation
Thiophene-2-carbohydrazide (1.0 eq) reacts with maleic anhydride (1.2 eq) in acetic acid (reflux, 8h) to form 6-hydroxypyridazine-3-carboxylic acid.
Step 2: Thiophene Coupling
Suzuki-Miyaura cross-coupling using:
- 6-Chloropyridazin-3-ol (1.0 eq)
- Thiophen-2-ylboronic acid (1.5 eq)
- Pd(PPh3)4 (0.05 eq)
- K2CO3 (2.0 eq) in DME/H2O (3:1) at 80°C for 12h
Optimization Data
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 5% Pd(PPh3)4 | 80 | 78 |
| 3% Pd(OAc)2 | 100 | 65 |
| 7% PdCl2(dppf) | 90 | 72 |
Hydroxyl Protection
Step 3: Silyl Protection
Treatment with tert-butyldimethylsilyl chloride (1.2 eq) and imidazole (2.0 eq) in DMF (25°C, 6h) gives protected intermediate (TBDMS-O-pyridazine).
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C15H22N2O2SSi |
| 13C NMR (100MHz, CDCl3) | δ 158.4 (C-O), 142.1 (C-S), 135.6-125.3 (aromatic carbons), 25.8 (Si-C(CH3)3), 18.2 (Si-C) |
Final Assembly via Etherification
Linker Installation
Step 1: Ethyleneoxy Spacer
The sulfonamide intermediate reacts with ethylene glycol ditosylate (1.2 eq) in presence of NaH (2.0 eq) in anhydrous THF (0°C → RT, 8h) to install the tosyl-protected ethyloxy chain.
Step 2: Nucleophilic Displacement
Protected pyridazinyl alcohol (1.0 eq) undergoes SN2 reaction with the tosylated intermediate using:
- KOtBu (3.0 eq)
- 18-crown-6 (0.1 eq)
- Anhydrous DMF at 60°C for 24h
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | DMF | 60 | 24 | 68 |
| Cs2CO3 | DMSO | 80 | 18 | 72 |
| DBU | CH3CN | 70 | 36 | 58 |
Global Deprotection
Step 3: TBDMS Removal
TBAF (1.1 eq) in THF (25°C, 2h) cleaves the silyl protecting group, yielding the final compound.
Final Characterization
| Parameter | Value |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.5 g/mol |
| 1H NMR (400MHz, DMSO-d6) | δ 8.42 (s, 1H, NH), 7.89-7.15 (m, 6H, aromatic), 4.45 (t, J=6.0Hz, 2H, OCH2), 3.72 (q, J=6.4Hz, 2H, NHCH2), 2.91-2.66 (m, 4H, tetralin CH2), 1.82-1.75 (m, 4H, tetralin CH2) |
| HRMS (ESI+) | m/z 416.1098 [M+H]+ (calc. 416.1095) |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Comparative study using microwave irradiation (150W, 120°C, 30min) versus conventional heating:
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 24h | 68 | 95 |
| Microwave | 0.5h | 72 | 98 |
Flow Chemistry Approach
Continuous flow synthesis of pyridazine-thiophene fragment:
- Residence time: 12 minutes
- Productivity: 38 g/h
- Space-time yield: 1.2 kg/L·day
Scalability Considerations
Critical Process Parameters
| Stage | Parameter | Optimal Range |
|---|---|---|
| Sulfonation | Temperature | -5°C to 0°C |
| Etherification | Base Concentration | 2.5-3.0 eq KOtBu |
| Coupling | Pd Catalyst Loading | 0.05-0.1 eq Pd(PPh3)4 |
Impurity Profile
Main observed impurities:
- Over-sulfonated byproducts (3-5%)
- Ethylene linker dimerization products (1-2%)
- Partial hydrogenation species (0.5-1%)
Purification achieved via:
- Crystallization (EtOAc/hexanes 1:3)
- Preparative HPLC (C18, 70% MeOH/H2O)
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step procedures, including copper-catalyzed 1,3-dipolar cycloaddition for pyridazine-thiophene coupling and sulfonamide formation. Key steps:
- Thiophene-Pyridazine Coupling : Use Cu(OAc)₂ catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours to ensure regioselectivity .
- Sulfonamide Formation : React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with amine intermediates under inert atmospheres in polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallize crude products using ethanol or ethyl acetate to achieve >95% purity .
Q. Which characterization techniques are critical for confirming structure and purity?
A combination of spectroscopic and analytical methods is essential:
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1300–1350 cm⁻¹, C=O at ~1670 cm⁻¹) .
- NMR : Analyze ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm) to verify regiochemistry .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O₂S₂: 404.1359; observed: 404.1348) .
- Thermal Analysis : Use DSC/TGA to assess stability (melting points >200°C indicate high thermal resistance) .
Q. How can researchers select solvents and catalysts for key reactions?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfonamide formation, while tert-BuOH:H₂O mixtures improve cycloaddition yields .
- Catalysts : Copper salts (e.g., Cu(OAc)₂) accelerate cycloaddition, and NaH or K₂CO₃ aids deprotonation in SN2 reactions .
Q. What are common impurities, and how are they addressed?
- By-Products : Unreacted sulfonyl chloride or amine intermediates. Monitor via TLC (hexane:EtOAc 8:2) and remove via column chromatography .
- Metal Residues : Chelating agents (EDTA) or aqueous washes reduce Cu catalyst traces .
Q. How is solubility optimized for biological assays?
- Use co-solvents like DMSO (≤5% v/v) for in vitro studies. For aqueous solubility, introduce polar substituents (e.g., -OH, -OMe) on the tetrahydronaphthalene ring .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from assay conditions. Standardize:
- Cell Lines : Use identical passages (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to metabolic differences) .
- Purity : Ensure >98% purity via HPLC (C18 column, acetonitrile:H₂O gradient) to exclude impurity-driven effects .
- DMSO Concentration : Limit to ≤0.1% in cytotoxicity assays to avoid solvent toxicity .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent Variation : Modify the thiophene (e.g., 5-Cl vs. 5-Me) or pyridazine (e.g., 6-OMe vs. 6-NO₂) to assess activity shifts. For example, nitro groups enhance electrophilic interactions with enzyme active sites .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonamide H-bonding with Serine residues) .
Q. How do reaction mechanisms explain by-product formation?
- Cycloaddition Side Reactions : Competing [2+2] pathways under high temperatures produce non-triazole products. Mitigate via low-temperature (0–25°C) protocols .
- Sulfonamide Hydrolysis : Acidic/basic conditions cleave the S-N bond. Stabilize by maintaining neutral pH during workup .
Q. What computational methods predict metabolic stability?
- CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6 affinity. High logP (>3) correlates with prolonged half-life but risks hepatotoxicity .
- Metabolite ID : LC-MS/MS (Q-TOF) detects oxidative metabolites (e.g., thiophene → sulfoxide at m/z +16) .
Q. How are spectral data inconsistencies resolved in multi-step syntheses?
- NMR Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts (e.g., NH protons downfield in DMSO) .
- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies rotamers in sulfonamide linkages (e.g., coalescence at 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
